3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
The compound’s full name might be a mouthful, but its significance lies in its hybrid structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Let’s break it down:
Triazolothiadiazine: This core structure results from fusing a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist
Preparation Methods
Synthetic Routes::
- Multicomponent Synthesis : Researchers have explored one-pot multicomponent syntheses to access derivatives of this scaffold . These methods involve combining multiple reactants in a single step.
- Thiourea Formation : Starting from appropriate precursors, thioureas are formed. These then undergo S-alkylation with 1,3-propane sultone, leading to the desired 1,2,4-triazoles .
Industrial Production:: While industrial-scale production methods aren’t widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Chemical Reactions Analysis
Reactivity::
- Oxidation and Reduction : The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
- Substitution : Substituents on the aromatic rings can participate in substitution reactions.
- Common Reagents and Conditions : Specific reagents and conditions vary based on the desired modifications. For example, oxidative conditions might involve peracids, while reduction could use metal hydrides.
- Functionalized Derivatives : Depending on the reaction type, various functional groups can be introduced, leading to diverse derivatives.
Scientific Research Applications
Pharmacological Activities:: This compound exhibits a plethora of pharmacological effects:
- Anticancer : Some derivatives show promising anticancer activity.
- Antimicrobial : Active against microbial pathogens.
- Analgesic and Anti-inflammatory : Potential pain-relieving and anti-inflammatory properties.
- Antioxidant : Protects against oxidative stress.
- Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.
- Antiviral : Active against viruses.
- Antitubercular : Shows efficacy against tuberculosis.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness::
- The triazolothiadiazine scaffold offers a balance of hydrogen bond acceptor and donor properties, making it versatile for interactions with diverse receptors.
- Its bioactive profile positions it well for drug design and development.
Similar Compounds:: While this compound stands out, similar structures include other triazolothiadiazines and related heterocyclic scaffolds .
Properties
Molecular Formula |
C23H22N6O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |
InChI Key |
TXMBNFIVDPZCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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